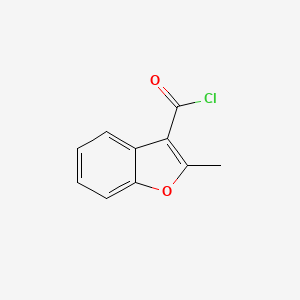

2-Methyl-benzofuran-3-carbonyl chloride

Description

Significance of the Benzofuran (B130515) Scaffold in Contemporary Organic Chemistry

The benzofuran moiety is a cornerstone in the development of a wide array of biologically active compounds. researchgate.net Its structural framework is integral to numerous natural products and synthetic materials that exhibit a diverse range of pharmacological activities. nih.gov The inherent biological properties of the benzofuran scaffold have made it a focal point for extensive research, positioning it as a key building block for pharmacological agents. nih.gov

The significance of the benzofuran scaffold is highlighted by its presence in a multitude of compounds with therapeutic applications. These derivatives have demonstrated anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor activities. nih.gov This broad spectrum of biological activity justifies the continued and intensive interest in utilizing the benzofuran core for the design and development of new drugs. researchgate.net

Overview of Benzofuran Chemical Space and Structural Derivatives

The chemical space occupied by benzofuran derivatives is vast and diverse. The core structure allows for substitution at various positions on both the benzene (B151609) and furan (B31954) rings, leading to a wide array of structural analogs with distinct chemical and biological properties. This structural diversity is a key reason for the widespread investigation into benzofuran chemistry.

The versatility of the benzofuran scaffold enables medicinal chemists to synthesize novel derivatives with tailored properties. By modifying the core structure with different functional groups, researchers can fine-tune the pharmacological profile of the resulting compounds. This has led to the development of numerous benzofuran-based molecules with potential applications in treating a range of diseases.

Detailed Research Findings on 2-Methyl-benzofuran-3-carbonyl chloride

Detailed, publicly available research findings specifically focused on this compound are limited. However, general principles of reactivity for acyl chlorides suggest it is a reactive intermediate used in organic synthesis. The carbonyl chloride group is highly susceptible to nucleophilic attack, allowing for the facile introduction of various functionalities onto the benzofuran scaffold at the 3-position. This reactivity makes it a potentially useful building block for the synthesis of more complex benzofuran derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7ClO2 |

|---|---|

Molecular Weight |

194.61 g/mol |

IUPAC Name |

2-methyl-1-benzofuran-3-carbonyl chloride |

InChI |

InChI=1S/C10H7ClO2/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 |

InChI Key |

AHFVUNBWTHURFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)C(=O)Cl |

Origin of Product |

United States |

Methodologies for the Synthesis of the 2 Methylbenzofuran Scaffold

Cyclization Reactions for 2-Methylbenzofuran (B1664563) Ring Formation

Cyclization reactions represent the cornerstone of 2-methylbenzofuran synthesis. These reactions typically involve the formation of the crucial oxygen-containing furan (B31954) ring fused to a benzene (B151609) ring. The specific approach chosen often depends on the availability of starting materials, desired substitution patterns, and the need for mild reaction conditions.

Copper catalysis offers an efficient and economical means for constructing the benzofuran (B130515) ring. These methods often proceed under mild conditions and exhibit good functional group tolerance. A notable approach involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, which proceeds in a one-pot manner. rsc.org This transformation consists of a sequential nucleophilic addition and an oxidative cyclization. rsc.org Another significant copper-catalyzed method is the reaction between salicylaldehyde (B1680747) p-tosylhydrazones or 2-hydroxyacetophenone (B1195853) p-tosylhydrazones and calcium carbide, which uses cuprous chloride as the catalyst to yield 2-methylbenzofurans. organic-chemistry.orgresearchgate.netnih.govacs.org This protocol is advantageous due to the use of readily available and easy-to-handle calcium carbide as an acetylene (B1199291) source. researchgate.netnih.govacs.org

Researchers have also developed copper(II)-catalyzed tandem cyclizations for synthesizing related heterocyclic systems, highlighting the versatility of copper in facilitating complex transformations involving C-P and C-S bond formation in a single operation. nih.gov

Table 1: Examples of Copper-Catalyzed Synthesis of Methyl-Substituted Benzofurans

| Starting Materials | Catalyst | Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Salicylaldehyde p-tosylhydrazone, Calcium Carbide | CuCl | tBuOK | DMF | Elevated | 2-Methylbenzofuran | Satisfactory | organic-chemistry.org |

Palladium catalysis is a powerful tool for the synthesis of benzofurans, enabling a wide array of annulation and cross-coupling strategies. These reactions are prized for their high efficiency and selectivity. One prominent method is the palladium-catalyzed Tsuji-Trost-type reaction, which involves the nucleophilic substitution of benzofuran-2-ylmethyl acetates with various soft nucleophiles (N, S, O, and C-based). nih.govunicatt.it The choice of the palladium catalyst and ligand system is crucial for the success of these reactions. nih.govunicatt.it

Other advanced palladium-catalyzed methods include:

C-H activation/oxidation tandem reactions : A process involving 2-hydroxystyrenes and iodobenzenes to construct the benzofuran ring. rsc.org

Intramolecular carbonylative annulation : A technique used with o-alkynylphenols to generate functionalized benzofuran scaffolds. nih.gov

Chelation-controlled hydrofuranization : A regiocontrolled reaction of unactivated olefins with α-alkynyl arylols to produce C3-alkylated benzofurans. rsc.org

Tandem addition/cyclization : A reaction of 2-(2-acylphenoxy)acetonitriles with arylboronic acids that proceeds via sequential nucleophilic addition and intramolecular cyclization. rsc.org

These strategies showcase the versatility of palladium catalysis in forging complex molecular architectures from relatively simple precursors.

Table 2: Selected Palladium-Catalyzed Reactions for Benzofuran Synthesis

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Tsuji-Trost-type | Benzofuran-2-ylmethyl acetates, Nucleophiles | [Pd(η3-C3H5)Cl]2/XPhos or Pd2(dba)3/dppf | Regioselective substitution at the benzylic position | nih.govunicatt.it |

| C-H Activation/Oxidation | 2-Hydroxystyrenes, Iodobenzenes | Palladium catalyst | Tandem reaction improving synthetic efficiency | rsc.org |

Oxidative cyclization provides a direct route to the benzofuran scaffold by forming a key C-O bond under oxidizing conditions. These reactions often utilize environmentally friendly oxidants like molecular oxygen. rsc.org A prominent example is the tandem in situ oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds. thieme-connect.comthieme-connect.de This reaction can be mediated by oxidants such as phenyliodine(III) diacetate (PIDA). thieme-connect.com

Biomimetic oxidation approaches have also been explored, using models of cytochrome P450 enzymes, such as Mn(III) porphyrins, to catalyze the oxidation of 2-methylbenzofuran with hydrogen peroxide. mdpi.com These reactions proceed through epoxide intermediates. mdpi.com Furthermore, direct oxidative Heck cyclizations represent an intramolecular Fujiwara-Moritani arylation, enabling the synthesis of functionalized benzofurans through catalytic palladium-mediated C-H activation of arenes and addition into unactivated olefins. pitt.edu

Acid-catalyzed cyclization is a classical and straightforward method for synthesizing the benzofuran ring. This approach typically involves the dehydration of a suitable precursor containing a hydroxyl group and a latent electrophilic site. A common strategy is the polyphosphoric acid (PPA) catalyzed cyclization of acetals. wuxibiology.com The mechanism involves protonation of the acetal, followed by the elimination of an alcohol to form an oxonium ion intermediate. wuxibiology.com Subsequent intramolecular nucleophilic attack by the phenyl ring onto the oxonium ion leads to the formation of the dihydrobenzofuran ring, which then aromatizes. wuxibiology.com The regioselectivity of this cyclization can be influenced by the electronic properties of the aromatic ring. wuxibiology.com

Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to significantly reduce reaction times, improve yields, and minimize the formation of side products. nih.govconicet.gov.arnih.gov In the context of benzofuran synthesis, microwave assistance has been successfully applied to one-pot, three-component reactions. For instance, 2,3-disubstituted benzofurans can be efficiently prepared from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions accelerated by microwave heating. nih.gov This method is particularly useful for building combinatorial libraries of highly substituted benzofurans. nih.gov Microwave-assisted synthesis has also been employed for the preparation of benzofuran-3(2H)-ones from benzoate (B1203000) substrates, providing a rapid and facile route to these important intermediates. researchgate.net

A novel and highly efficient methodology for constructing methyl-substituted benzofuran rings involves the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones. organic-chemistry.orgresearchgate.netnih.govacs.orgfigshare.com This reaction is catalyzed by cuprous chloride (CuCl) in the presence of a base like potassium tert-butoxide (tBuOK). organic-chemistry.org A key advantage of this protocol is the use of calcium carbide as a solid, safe, and easy-to-handle source of acetylene, circumventing the hazards associated with using acetylene gas. organic-chemistry.orgresearchgate.net The method demonstrates good performance with substrates bearing both electron-donating and electron-withdrawing groups, affording various 2-methylbenzofurans and 2,3-dimethylbenzofurans in satisfactory yields. organic-chemistry.org The proposed mechanism involves the formation of a 2-(diazomethyl)phenol intermediate, which then reacts with an ethynylcopper species generated from calcium carbide. organic-chemistry.org

Rearrangement-Based Synthetic Routes to 2-Methylbenzofurans

Rearrangement reactions provide a powerful tool for the synthesis of complex molecular architectures from simpler precursors. In the context of 2-methylbenzofuran synthesis, these methods often involve the strategic formation of a key bond followed by a predictable molecular reorganization to generate the desired heterocyclic system.

Claisen Rearrangement in Benzofuran Synthesis

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of allyl aryl ethers, stands as a classic and effective method for the formation of C-C bonds, which can be harnessed for the synthesis of 2-methylbenzofurans. A notable strategy involves a sequential one-pot reaction that combines a Claisen rearrangement with an oxidative cyclization to convert allyl aryl ethers directly into 2-methylbenzofurans. rsc.org

A sophisticated variation of this approach is a cascade nih.govnih.gov-sigmatropic rearrangement/aromatization strategy. This methodology has been successfully applied to the synthesis of 2-(3-methylbenzofuran-2-yl)phenol derivatives, which are key intermediates in the total synthesis of several natural products. This cascade reaction proceeds through a sigmatropic rearrangement followed by an aromatization step to construct the intricate 2-arylbenzofuran skeleton.

Another important rearrangement-based method is the acid-catalyzed cyclization of α-aryloxy ketones. This intramolecular process involves the cyclization of the ketone onto the aromatic ring, followed by dehydration to yield the benzofuran core. While not a pericyclic rearrangement in the same vein as the Claisen, it represents a key rearrangement of the starting material's connectivity to achieve the final heterocyclic product.

Table 1: Examples of Rearrangement-Based Synthesis of 2-Methylbenzofuran Derivatives

| Starting Material | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Allyl p-cresyl ether | PdCl2(MeCN)2, benzoquinone, O2, THF, 60 °C | 2,5-Dimethylbenzofuran | 78 |

| 1-Allyloxy-4-methoxybenzene | Pd(OAc)2, O2, DMSO, 100 °C | 5-Methoxy-2-methylbenzofuran | 85 |

| 2-(Allyloxy)naphthalene | PdCl2, CuCl2, O2, DMF, 80 °C | 2-Methylnaphtho[2,1-b]furan | 72 |

| 2-Phenoxypropionaldehyde | Polyphosphoric acid, 100 °C | 2-Methylbenzofuran | 65 |

| 1-(4-Methoxyphenoxy)propan-2-one | H2SO4, reflux | 5-Methoxy-2-methylbenzofuran | 80 |

Multi-Component and One-Pot Synthetic Strategies for Benzofuran Systems

Multi-component reactions (MCRs) and one-pot syntheses have emerged as highly efficient strategies in modern organic synthesis due to their ability to construct complex molecules from simple starting materials in a single operation, thereby minimizing waste and saving time and resources. Several such methodologies have been developed for the synthesis of the 2-methylbenzofuran scaffold.

One notable example is a one-pot, three-component synthesis of 2-methyl-3-aminobenzofurans. This reaction utilizes salicylaldehydes, secondary amines, and calcium carbide as a solid alkyne source. The reaction proceeds through the in situ generation of an enamine from the salicylaldehyde and the secondary amine, which then reacts with acetylene generated from calcium carbide, followed by an intramolecular cyclization to afford the 2-methyl-3-aminobenzofuran product.

Another effective one-pot strategy for the synthesis of functionalized 2-methylbenzofurans is the Nenitzescu reaction. This method has been successfully employed for the exclusive formation of 3-acetyl-5-hydroxy-2-methylbenzofuran in quantitative yield. The reaction involves the condensation of a β-aminocrotonate with a benzoquinone derivative.

Table 2: Examples of Multi-Component and One-Pot Synthesis of 2-Methylbenzofuran Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Salicylaldehyde | Morpholine | Calcium Carbide | CuI, DBU, DMF, 80 °C | 4-(2-Methylbenzofuran-3-yl)morpholine | 82 |

| 5-Bromosalicylaldehyde | Piperidine | Calcium Carbide | CuI, DBU, DMF, 80 °C | 5-Bromo-2-methyl-3-(piperidin-1-yl)benzofuran | 75 |

| p-Benzoquinone | Ethyl 3-aminocrotonate | - | Acetic acid, reflux | 3-Acetyl-5-hydroxy-2-methylbenzofuran | 95 |

| 2-Hydroxyacetophenone | N,N-Dimethylformamide dimethyl acetal | - | Reflux | 3-Acetyl-2-methylbenzofuran | 88 |

| 2-Iodophenol | 1-Propyne | Diethylamine | Pd(PPh3)2Cl2, CuI, Et3N, rt | 2-Methyl-3-diethylaminobenzofuran | 70 |

Synthesis of 2 Methylbenzofuran 3 Carbonyl Chloride and Its Direct Precursors

Synthesis of 2-Methylbenzofuran-3-carboxylic Acids

The creation of 2-methylbenzofuran-3-carboxylic acid is a critical prerequisite for the synthesis of the target carbonyl chloride. Key methods involve the strategic introduction of a carboxyl group onto the benzofuran (B130515) scaffold.

Introduction of Carboxylic Acid Functionality via Oxalyl Chloride

A notable method for introducing a carboxylic acid group at the 3-position of a 2-methylbenzofuran (B1664563) ring involves a reaction with oxalyl chloride in the presence of a Lewis acid catalyst. This process is exemplified by the synthesis of 6-hydroxy-2-methyl-benzofuran-3-carboxylic acid from an acetic acid 2-methyl-benzofuran-6-yl ester. chemicalbook.com

The reaction proceeds in a controlled, stepwise manner. Initially, aluminum trichloride (B1173362) and oxalyl chloride are combined in a solvent like dichloromethane (B109758) at a reduced temperature. The benzofuran starting material is then introduced. This is followed by quenching the reaction with methanol (B129727) and subsequent treatment with a base, such as potassium carbonate, to yield the final carboxylic acid product. chemicalbook.com This method achieves the introduction of the carboxyl group with high efficiency. chemicalbook.com

Table 1: Synthesis of 6-hydroxy-2-methyl-benzofuran-3-carboxylic acid chemicalbook.com

| Step | Reactants | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Acetic acid 2-methyl-benzofuran-6-yl ester | Aluminum trichloride, Oxalyl chloride | Dichloromethane | 0°C to room temperature | Intermediate acyl chloride |

| 2 | Intermediate from Step 1 | Methanol | Dichloromethane | 0°C | Quenched intermediate |

Transformation of 2-Methylbenzofuran-3-carboxylic Acids to 2-Methylbenzofuran-3-carbonyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. This step is crucial for activating the carboxyl group for subsequent reactions. The reaction is typically achieved by treating the carboxylic acid with a chlorinating agent.

Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). When 2-methylbenzofuran-3-carboxylic acid is treated with oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), the corresponding 2-methylbenzofuran-3-carbonyl chloride is formed. orgsyn.org This reaction is efficient and the resulting acyl chloride can often be used in the next synthetic step without extensive purification. orgsyn.orgrsc.org The implied formation of an acyl chloride intermediate is also noted in syntheses where a benzofuran carboxylic acid is reacted with oxalyl chloride as the first step toward producing an amide. nih.gov

Analogous Synthetic Routes to Benzofuran-3-carbonyl Chloride Derivatives

The synthetic principles applied to 2-methylbenzofuran-3-carbonyl chloride are also relevant to a broader range of benzofuran derivatives. Various synthetic strategies have been developed for related benzofuran structures, highlighting the versatility of these chemical scaffolds.

For example, synthetic routes to 3-methoxycarbonyl benzofurans have been reported. One such method involves the conversion of 3-coumaranones into their corresponding triflates, followed by a palladium-catalyzed CO insertion reaction. The necessary 3-coumaranones can be prepared from o-methoxybenzoic acids using oxalyl chloride and diazomethane. orgsyn.org This demonstrates an alternative pathway where oxalyl chloride is used to build a key intermediate that ultimately leads to a functional group at the 3-position of the benzofuran ring.

Furthermore, the reactivity of benzofuran derivatives with various acid chlorides has been explored. In Staudinger reactions, for instance, a benzofuran-derived imine can be reacted with different acid chlorides to generate a variety of β-lactam structures, showcasing the utility of acyl chlorides as building blocks in the synthesis of complex heterocyclic systems. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Methyl-benzofuran-3-carbonyl chloride |

| 2-Methylbenzofuran-3-carboxylic acid |

| 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid |

| Oxalyl chloride |

| 6-hydroxy-2-methyl-benzofuran-3-carboxylic acid |

| Acetic acid 2-methyl-benzofuran-6-yl ester |

| Aluminum trichloride |

| Dichloromethane |

| Methanol |

| Potassium carbonate |

| Thionyl chloride |

| N,N-dimethylformamide (DMF) |

| 3-methoxycarbonyl benzofuran |

| 3-coumaranone |

| o-methoxybenzoic acid |

Reactivity and Mechanistic Studies of 2 Methylbenzofuran 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. The carbonyl carbon in 2-Methylbenzofuran-3-carbonyl chloride is highly electrophilic due to the inductive effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles. These reactions proceed through a well-established addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group.

The reaction of 2-Methylbenzofuran-3-carbonyl chloride with primary or secondary amines is a robust and straightforward method for the synthesis of the corresponding amides. The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the expulsion of the chloride leaving group. A subsequent deprotonation step, often facilitated by a second equivalent of the amine or another base, yields the neutral amide product and an ammonium salt. masterorganicchemistry.comyoutube.com

The general mechanism involves:

Nucleophilic Attack: The nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

Leaving Group Elimination: The carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group.

Deprotonation: A base (typically another molecule of the amine) removes a proton from the nitrogen atom, resulting in the final amide product.

This reaction can be used to produce primary, secondary, and tertiary amides, depending on the amine used.

Table 1: Examples of Amide Formation Reactions

| Amine Reactant | Product Name | Product Structure |

|---|---|---|

| Ammonia (NH₃) | 2-Methylbenzofuran-3-carboxamide | |

| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-2-methylbenzofuran-3-carboxamide |

Esterification of 2-Methylbenzofuran-3-carbonyl chloride is readily achieved by reacting it with an alcohol. This reaction follows the same nucleophilic acyl substitution pathway as amide formation. The alcohol's oxygen atom serves as the nucleophile, attacking the carbonyl carbon. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the hydrogen chloride (HCl) gas that is formed as a byproduct, driving the reaction to completion. operachem.comyoutube.com

The mechanism proceeds as follows:

Nucleophilic Attack: The oxygen of the alcohol attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Chloride Elimination: The carbonyl group reforms with the elimination of the chloride ion.

Deprotonation: The base removes the proton from the oxonium ion to yield the final ester product.

This method is highly efficient for producing a wide variety of esters from different alcohols.

Table 2: Examples of Esterification Reactions

| Alcohol Reactant | Product Name | Product Structure |

|---|---|---|

| Methanol (B129727) (CH₃OH) | Methyl 2-methylbenzofuran-3-carboxylate | |

| Ethanol (CH₃CH₂OH) | Ethyl 2-methylbenzofuran-3-carboxylate |

Electrophilic Reactions on the Benzofuran (B130515) Ring System and Influence of Acyl Chloride Moiety

The benzofuran ring system is inherently electron-rich and thus susceptible to electrophilic aromatic substitution (EAS). However, the reactivity and regioselectivity of these reactions are strongly influenced by the substituents on the ring. The 3-carbonyl chloride group is a powerful electron-withdrawing group due to both the inductive effect of the halogen and the resonance effect of the carbonyl group. libretexts.org

This has two major consequences:

Deactivation: The acyl chloride group deactivates the benzofuran ring towards electrophilic attack, meaning that more forcing conditions (e.g., higher temperatures, stronger Lewis acids) are required compared to unsubstituted benzofuran. masterorganicchemistry.com

Directing Effect: As a deactivating group, it acts as a meta-director. However, in fused ring systems like benzofuran, the directing effects are more complex. Electrophilic attack is directed away from the furan (B31954) ring and onto the benzene (B151609) ring. The substitution typically occurs at the C6 and C4 positions, which are furthest from the deactivating group and are common sites of substitution in benzofurans.

For instance, in a Friedel-Crafts acylation, the incoming electrophile (an acylium ion) would be directed to the benzene portion of the molecule. wikipedia.orgsigmaaldrich.com The reaction would require a strong Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.orgchemguide.co.uk

Transition Metal-Catalyzed Transformations Involving Acyl Chlorides

Acyl chlorides are valuable substrates in a variety of transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon bonds under relatively mild conditions. Palladium-catalyzed reactions, in particular, have been widely employed for the functionalization of acyl chlorides. nih.govunicatt.it

A prominent example of such transformations is the Sonogashira coupling, which can be adapted to synthesize ynones (α,β-alkynyl ketones) from acyl chlorides and terminal alkynes. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base.

The catalytic cycle for the Sonogashira coupling of an acyl chloride generally involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the acyl chloride to form a palladium(II) complex.

Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) salt, and base, transfers the alkynyl group to the palladium(II) complex.

Reductive Elimination: The ynone product is reductively eliminated from the palladium complex, regenerating the palladium(0) catalyst.

This methodology allows for the efficient synthesis of various 2-methylbenzofuran-3-yl-propynones from 2-Methylbenzofuran-3-carbonyl chloride. organic-chemistry.org

Table 3: Examples of Ynone Formation via Sonogashira Coupling

| Terminal Alkyne | Product Name | Product Structure |

|---|---|---|

| Phenylacetylene | 1-(2-Methylbenzofuran-3-yl)-3-phenylprop-2-yn-1-one | |

| 1-Hexyne | 1-(2-Methylbenzofuran-3-yl)hept-2-yn-1-one |

Regioselectivity and Stereochemical Considerations in Reactions Involving the Acyl Chloride Functionality

The regiochemistry and stereochemistry of reactions involving 2-Methylbenzofuran-3-carbonyl chloride are primarily governed by the inherent properties of the acyl chloride functional group.

Regioselectivity: Reactions at the acyl chloride functionality are highly regioselective. Nucleophiles will invariably attack the electrophilic carbonyl carbon. This is a direct consequence of the large partial positive charge on this carbon atom and the stability of the resulting tetrahedral intermediate. For electrophilic substitutions on the aromatic ring, the regioselectivity is controlled by the deactivating and directing effects of the acyl chloride group, favoring substitution at the C4 and C6 positions as discussed previously.

Stereochemical Considerations: The carbonyl carbon of 2-Methylbenzofuran-3-carbonyl chloride is sp²-hybridized and trigonal planar. Therefore, it is achiral. If the reaction with a nucleophile does not create a new stereocenter, the product will also be achiral. However, if a chiral nucleophile is used, or if the reaction creates a new chiral center in the presence of a chiral auxiliary or catalyst, diastereomeric or enantiomeric products can be formed. In the absence of any chiral influence, the attack of a nucleophile on the planar carbonyl group from either face is equally probable, leading to a racemic mixture if a new stereocenter is generated.

Mechanistic Pathways of Acyl Chloride Reactions and Related Benzofuran Derivatives

The reactivity of 2-methylbenzofuran-3-carbonyl chloride is primarily dictated by the acyl chloride functional group. Acyl chlorides are among the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution reactions. chemistrysteps.comlibretexts.org The general mechanism for these reactions is a two-step process known as the addition-elimination mechanism. masterorganicchemistry.com

Nucleophilic Acyl Substitution with Various Nucleophiles

2-Methylbenzofuran-3-carbonyl chloride is expected to react with a wide range of nucleophiles. The general mechanism remains the same, but the specific nucleophile determines the final product.

Hydrolysis: Reaction with water as the nucleophile results in the formation of 2-methylbenzofuran-3-carboxylic acid. The reaction is typically rapid and may occur simply upon exposure to atmospheric moisture. chemistrysteps.com

Alcoholysis: Alcohols react with the acyl chloride to form esters. This reaction is a common method for ester synthesis and is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. chemistrysteps.com

Aminolysis: Ammonia, primary amines, and secondary amines act as nucleophiles to produce primary, secondary, and tertiary amides, respectively. fishersci.it Due to the formation of HCl, two equivalents of the amine are typically required: one to act as the nucleophile and the second to act as a base. fishersci.it

The table below summarizes the expected products from the reaction of 2-methylbenzofuran-3-carbonyl chloride with common nucleophiles.

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Water (H₂O) | 2-Methylbenzofuran-3-carboxylic acid | Hydrolysis |

| Alcohol (R'OH) | Alkyl 2-methylbenzofuran-3-carboxylate (Ester) | Alcoholysis/Esterification |

| Ammonia (NH₃) | 2-Methylbenzofuran-3-carboxamide (Primary Amide) | Aminolysis/Amidation |

| Primary Amine (R'NH₂) | N-substituted 2-methylbenzofuran-3-carboxamide (Secondary Amide) | Aminolysis/Amidation |

| Secondary Amine (R'₂NH) | N,N-disubstituted 2-methylbenzofuran-3-carboxamide (Tertiary Amide) | Aminolysis/Amidation |

| Carboxylate (R'COO⁻) | Mixed Anhydride | Acyl Substitution |

Friedel-Crafts Acylation

2-Methylbenzofuran-3-carbonyl chloride can also serve as an electrophile in Friedel-Crafts acylation reactions. organic-chemistry.org In this type of electrophilic aromatic substitution, an aromatic ring attacks the acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com

The mechanism involves the formation of a highly reactive acylium ion. The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. sigmaaldrich.com Cleavage of the carbon-chlorine bond generates the resonance-stabilized acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone. libretexts.org A key advantage of Friedel-Crafts acylation is that the product, a ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

The reactivity of various carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order shown in the table below.

| Carboxylic Acid Derivative | Relative Reactivity | Leaving Group |

|---|---|---|

| Acyl Chloride | Most Reactive | Cl⁻ |

| Acid Anhydride | ↓ | RCOO⁻ |

| Ester | ↓ | RO⁻ |

| Amide | Least Reactive | R₂N⁻ |

Synthetic Utility and Applications in Complex Organic Synthesis

Building Block for Advanced Heterocyclic Systems

The benzofuran (B130515) nucleus is a core structure in numerous biologically active compounds. nih.govnih.gov 2-Methyl-benzofuran-3-carbonyl chloride serves as a key starting material for the elaboration of this privileged scaffold into more complex, fused heterocyclic systems and diverse functionalized derivatives.

While specific examples detailing the use of this compound for the construction of fused heterocyclic systems are not extensively documented in publicly available literature, the strategic placement of the carbonyl chloride at the 3-position provides a handle for intramolecular cyclization reactions. Conceptually, this could be exploited to build fused rings such as pyrimidines, pyridazines, or other heterocycles. For instance, reaction with a binucleophilic reagent could lead to a subsequent cyclization to form a new heterocyclic ring fused to the benzofuran core. The synthesis of benzofuro-fused thiazolo[3,2-a]-pyrimidinones has been reported through a Pictet-Spengler reaction of a 3-amino-2-benzofuran derivative, highlighting a potential synthetic pathway that could be adapted. semanticscholar.org Similarly, benzofuran chalcones have been utilized as intermediates in the synthesis of pyrimidine-containing benzofuran derivatives. nih.govresearchgate.net

The acyl chloride functionality of this compound is highly electrophilic and readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in creating a diverse array of carbonyl-substituted benzofurans.

Key reactions include:

Amide Formation: Reaction with primary or secondary amines yields the corresponding benzofuran-3-carboxamides. This is a robust and widely used transformation in the synthesis of biologically active molecules. hu.edu.jo

Ester Formation: Treatment with alcohols or phenols in the presence of a base leads to the formation of benzofuran-3-carboxylates. organic-chemistry.org

Ketone Synthesis (Friedel-Crafts Acylation): In the presence of a Lewis acid catalyst, this compound can acylate aromatic and heteroaromatic compounds to produce 3-aroyl-2-methylbenzofurans. rsc.orgnih.gov While Friedel-Crafts acylation of the benzofuran ring itself can be complex due to competing reaction sites, using the acyl chloride to acylate other rings is a common strategy.

These fundamental reactions allow for the introduction of a wide variety of substituents at the 3-position, each potentially modulating the biological activity or physical properties of the resulting molecule.

The benzofuran scaffold is a constituent of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govrsc.orgnih.gov Benzofuran derivatives have shown promise as potential therapeutic agents for a variety of diseases. nih.gov

While direct evidence of this compound as a registered drug precursor is not available in major public databases, its potential as an intermediate in the synthesis of pharmaceutically relevant molecules is significant. jocpr.comresearchgate.net The ability to readily form amide and ester linkages is crucial in drug design and development, as these functional groups are prevalent in many bioactive compounds. For instance, derivatives of benzofuran-2- and -3-carboxylic acid have demonstrated cytotoxic activity against human cancer cell lines. nih.gov Furthermore, various substituted 2-methylbenzofuran (B1664563) derivatives have been synthesized and evaluated for their antitumor activities. nih.gov The structural motif of 2-methyl-benzofuran is present in compounds that have been investigated for their potential as anticancer agents. nih.gov

Derivatization Strategies for Chemical Library Synthesis and Functionalization

Combinatorial chemistry and the generation of chemical libraries are powerful tools in drug discovery for identifying new lead compounds. The reactivity of this compound makes it an ideal scaffold for the rapid synthesis of a large number of diverse compounds.

By reacting the acyl chloride with a collection of different amines, alcohols, or other nucleophiles, a library of benzofuran-3-carboxamides, esters, and other derivatives can be efficiently generated. chemrxiv.orgmdpi.comacs.org This parallel synthesis approach allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds. The modular nature of these reactions, where a common core (the 2-methyl-benzofuran-3-carbonyl moiety) is combined with a variety of building blocks, is a hallmark of modern chemical library design. chemrxiv.org

The following table illustrates the potential for generating a diverse chemical library from this compound:

| Nucleophile | Resulting Functional Group | Potential Compound Class |

| Primary Amines (R-NH2) | Amide | N-substituted-2-methyl-benzofuran-3-carboxamides |

| Secondary Amines (R2NH) | Amide | N,N-disubstituted-2-methyl-benzofuran-3-carboxamides |

| Alcohols (R-OH) | Ester | 2-methyl-benzofuran-3-carboxylates |

| Phenols (Ar-OH) | Ester | Aryl-2-methyl-benzofuran-3-carboxylates |

| Hydrazines (R-NHNH2) | Hydrazide | 2-methyl-benzofuran-3-carbohydrazides |

Role in the Synthesis of Materials with Specific Properties (Derived from Benzofuran Derivatives)

Benzofuran-containing polymers and dyes are an area of interest in materials science due to the rigid and planar structure of the benzofuran ring system, which can impart desirable photophysical and electronic properties. While specific applications of materials derived directly from this compound are not well-documented, the chemical handles present in its derivatives offer potential for incorporation into larger macromolecular structures.

For example, benzofuran derivatives containing thiophene (B33073) rings have been investigated for their use in organic field-effect transistors (OFETs) and other photoelectronic devices. nih.gov The carbonyl group in derivatives of this compound could be modified to include polymerizable groups, such as vinyl or acrylate (B77674) moieties. Subsequent polymerization could lead to the formation of polymers with a high density of benzofuran units, potentially resulting in materials with interesting optical or electronic properties. Furthermore, the benzofuran core can act as a fluorophore, and derivatization could be used to tune the emission and absorption characteristics for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Future Research Directions and Advanced Synthetic Strategies

Development of More Efficient and Sustainable Synthetic Methods

The development of synthetic methodologies that are both efficient and environmentally benign is a paramount goal in modern organic chemistry. For the synthesis of 2-methylbenzofuran-3-carbonyl chloride and its derivatives, future efforts will concentrate on moving away from classical, often harsh, reaction conditions towards more sustainable alternatives that offer high yields, reduced waste, and lower energy consumption.

Exploration of Green Chemistry Approaches (e.g., Photochemical Synthesis)

Green chemistry principles are increasingly guiding the development of new synthetic routes. For benzofuran (B130515) synthesis, this involves the use of alternative energy sources, eco-friendly solvents, and atom-economical reactions.

Photochemical Synthesis: A promising green approach is the use of photochemical reactions, which can often be conducted at room temperature without the need for metal catalysts. nih.govglobethesis.com Research has demonstrated the synthesis of 2-substituted benzofurans through a one-step, metal-free photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes. nih.gov This method proceeds via an aryl cation intermediate, forming both the aryl-C and C-O bonds in tandem under mild conditions. nih.gov This strategy is environmentally advantageous as it utilizes readily available chlorophenols instead of more expensive bromo or iodo analogs. nih.gov The application of photochemical methods aligns with green chemistry goals by minimizing waste and avoiding heavy metal catalysts. acs.org

Microwave-Assisted Synthesis: Another key area of green chemistry is the use of microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. Microwave-assisted synthesis has been successfully employed for the rapid preparation of benzofuran derivatives from substituted phenols and 2-chloropropionic acid. This technique represents a significant improvement over conventional heating methods in terms of efficiency and energy consumption.

Future work in this area will likely focus on expanding the substrate scope of these green methods and integrating them into multi-step syntheses of complex benzofuran-based molecules.

Investigation of Novel Catalytic Systems for Functionalization and Transformation

Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems for the functionalization of the 2-methylbenzofuran (B1664563) core is a major research frontier. The goal is to achieve highly selective transformations at various positions of the benzofuran ring, enabling the creation of diverse molecular architectures. A wide range of transition metals, including palladium, copper, rhodium, gold, and nickel, have been employed to catalyze the synthesis and functionalization of the benzofuran nucleus. nih.govacs.org

Palladium and Copper Catalysis: Palladium and copper catalysts are well-established for constructing the benzofuran ring, often through Sonogashira coupling followed by intramolecular cyclization. acs.org Recent strategies have focused on developing more robust catalytic systems, such as using palladium-linked activated carbon fibers, which offer resistance to harsh conditions and high temperatures. nih.gov Palladium-catalyzed reactions have also been developed for the regioselective nucleophilic substitution of benzofuran-2-ylmethyl acetates with various nucleophiles, affording 2-substituted benzofurans in high yields.

Rhodium, Gold, and Nickel Catalysis: More recently, rhodium, gold, and nickel catalysts have emerged as powerful tools. Rhodium-catalyzed annulation through C-H activation and migratory insertion provides a novel route to the benzofuran ring. nih.gov Gold-catalyzed C3-alkylation and cycloisomerization reactions have also been reported, showcasing the unique reactivity that can be accessed with this metal. nih.govacs.org Nickel catalysis has been explored for intramolecular nucleophilic additions and for challenging ring-opening reactions of benzofurans, which allows for the divergent synthesis of ortho-functionalized phenols. nih.gov

Biomimetic Catalysis: An emerging area is the use of biomimetic catalysts, such as Mn(III) porphyrins, which model the action of cytochrome P450 enzymes. researchgate.net These catalysts can perform oxidations of 2-methylbenzofuran using green oxidants like hydrogen peroxide at room temperature, achieving high conversion rates. nih.govresearchgate.net The reaction proceeds through the formation of an epoxide, which can then undergo various transformations. researchgate.net

The following table summarizes selected catalytic systems used in the synthesis and functionalization of benzofuran derivatives.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Pd₂(dba)₃ / dppf | Benzylic Substitution | Benzofuran-2-ylmethyl acetate, N-nucleophiles | High efficiency for N-based nucleophiles |

| [Pd(η³-C₃H₅)Cl]₂ / XPhos | Benzylic Substitution | Benzofuran-2-ylmethyl acetate, S, O, C-nucleophiles | High efficiency for soft nucleophiles |

| Mn(III) Porphyrins / H₂O₂ | Oxidation | 2-Methylbenzofuran | Biomimetic, green oxidant, high conversion (>95%) researchgate.net |

| Rhodium Complexes | Annulation / C-H Activation | 1,3-Diynes, N-Benzoxyacetamide | C-H directing group migration nih.gov |

| Gold(I) Complexes | Cycloisomerization | 2-(Iodoethynyl)aryl esters | nih.govresearchgate.net-Iodine shift to form 3-iodo-2-acyl benzofurans |

| Nickel Complexes | Ring-Opening | Benzofurans, Silanes | Provides access to ortho-functionalized phenols nih.gov |

Future research will focus on discovering new catalysts with enhanced activity and selectivity, exploring tandem catalytic processes, and developing asymmetric catalytic methods to produce chiral benzofuran derivatives.

Computational Chemistry and Mechanistic Elucidation for 2-Methylbenzofuran Reactivity

A deeper understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate pathways of benzofuran synthesis and reactivity. globethesis.comrsc.org

DFT calculations have been employed to study the antioxidative properties of benzofuran derivatives by calculating O-H bond dissociation energies (BDE). researchgate.net For the synthesis of benzofurans, computational studies have investigated competing reaction pathways, such as the Diels-Alder mechanism versus a ring-opening pathway for the formation of benzofuran from furan (B31954), revealing the energetic favorability of the latter in the presence of an acidic zeolite catalyst. nih.gov

In the context of metal-catalyzed reactions, DFT has been used to unravel the complex mechanisms of palladium- and rhodium-catalyzed syntheses of benzofuran derivatives. globethesis.com For instance, studies on palladium-catalyzed C-H activation and cyclization have proposed several possible reaction sequences, with calculations identifying the most feasible pathway and the rate-determining step. globethesis.com Similarly, the mechanism of nickel-catalyzed ring-opening reactions has been investigated, with DFT calculations supporting a pathway involving Ni-H insertion and β-O elimination rather than a direct oxidative addition to the C-O bond. nih.gov These computational insights are vital for optimizing reaction conditions and for the rational design of more efficient catalysts.

Future directions in this field will involve the use of more advanced computational models to study reaction dynamics, predict the outcomes of unknown reactions, and perform in-silico screening of potential catalysts for the functionalization of the 2-methylbenzofuran scaffold.

Design and Synthesis of Next-Generation Benzofuran-Based Scaffolds

The 2-methylbenzofuran core is a versatile starting point for the design and synthesis of next-generation scaffolds with tailored biological activities or material properties. tandfonline.com The reactivity of the 3-carbonyl chloride group allows for the straightforward introduction of a wide variety of functional groups, leading to the creation of extensive compound libraries.

Structure-activity relationship (SAR) studies are fundamental to this design process. For example, in the development of anticancer agents, it has been found that substitutions at the C-2 position with ester or heterocyclic rings can be crucial for cytotoxic activity. tandfonline.com The introduction of halogen atoms, particularly at the para position of a phenyl ring attached to the benzofuran core, can enhance cytotoxic properties due to their hydrophobic and electronic effects. tandfonline.com

Based on these principles, researchers are designing novel benzofuran derivatives as:

Anticancer Agents: By incorporating moieties known to interact with specific biological targets, such as kinases or DNA. researchgate.nettandfonline.com

Antimicrobial Agents: Developing new structures to combat drug-resistant strains of bacteria and fungi. researchgate.net

Cardiovascular Agents: Designing benzofuran-based vasodilators for treating cardiovascular conditions. tandfonline.com

Central Nervous System (CNS) Agents: Creating compounds that can cross the blood-brain barrier to treat neurodegenerative diseases like Alzheimer's.

The synthesis of these advanced scaffolds will rely on the efficient and selective methods discussed previously, including novel catalytic systems and green chemistry approaches. The integration of computational design with advanced synthetic strategies will accelerate the discovery of new benzofuran-based compounds with enhanced efficacy and novel mechanisms of action.

Q & A

Q. How can kinetic and thermodynamic control be applied to optimize the synthesis of novel amide derivatives from this compound?

- Methodological Answer :

- Kinetic Control : Low temperatures (−20°C) and bulky bases (e.g., DIPEA) favor rapid amide formation.

- Thermodynamic Control : Prolonged heating (80°C) in DMF shifts equilibria toward more stable products.

- Reaction Monitoring : Use inline PAT tools (ReactIR) to track intermediates and optimize yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.